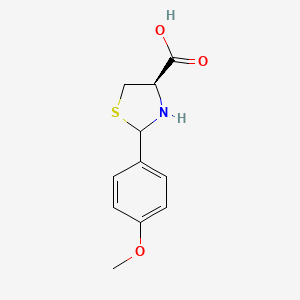
(4R)-2-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
概要
説明
“(4R)-2-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid”, also known as MTCA, is an organic compound with the chemical formula C11H13NO3S . It is a white solid with a molecular weight of 239.3 .
Synthesis Analysis
While specific synthesis methods for “(4R)-2-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid” were not found in the search results, thiazolidine derivatives have been synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis and green chemistry .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13NO3S/c1-15-8-4-2-7 (3-5-8)10-12-9 (6-16-10)11 (13)14/h2-5,9-10,12H,6H2,1H3, (H,13,14)/t9-,10?/m0/s1 . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
“(4R)-2-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid” is a white solid . It has a molecular weight of 239.3 . The compound should be stored at room temperature or at 4°C and protected from light .科学的研究の応用
Synthesis and Characterization
(4R)-2-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid and related compounds have been studied for their synthesis and characterization. Research by Muche et al. (2018) on a closely related compound, (2RS,4R)-2-(2-hydroxy-3-methoxyphenyl)thiazolidine-4-carboxylic acid, detailed the formation of racemic mixtures and their characterization using various techniques including NMR and X-ray diffraction (Muche, Müller, & Hołyńska, 2018).
Supramolecular Aggregation Behavior
Research has also focused on understanding the supramolecular aggregation behavior of thiazolidine-4-carboxylic acid derivatives. Jagtap et al. (2018) investigated the influence of hydrogen bonding functionalities and solvent molecules on the formation of molecular assemblies in these compounds. This study contributes to understanding their potential applications in gas storage, biosensing, and template catalysis (Jagtap et al., 2018).
Stereoselectivity in Synthesis
The stereoselective synthesis of 2-aryl-thiazolidine-4-carboxylic acids has been studied, with a focus on the effect of substituents on yield, reaction time, and stereoselectivity. Jagtap et al. (2016) explored the synthesis mechanism and characterized the compounds using spectroscopic techniques and liquid chromatography-mass spectrometry (Jagtap, Rizvi, Dangat, & Pardeshi, 2016).
Anticancer Activity and Molecular Docking
The anticancer activity of thiazolidine-4-carboxylic acid derivatives has been studied. Bilgiçli et al. (2021) synthesized metallophthalocyanines bearing thiazolidine derivatives and evaluated their anticancer activity on various cancer cell lines. They also performed molecular docking studies to understand the chemical and biological activities of these compounds (Bilgiçli et al., 2021).
Solubility, Stability, and Dissociation Constants
The solubility, stability, and dissociation constants of various (4R)-thiazolidine-4-carboxylic acid derivatives in aqueous solutions have been investigated. This research by Butvin et al. (2000) provides insights into the physical and chemical properties of these compounds, which is essential for their potential applications in various fields (Butvin, AL-JA’AFREH, Svetlik, & Havránek, 2000).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it is harmful . The hazard statements associated with it are H302, H312, H332, H315, H319, and H335 , indicating that it is harmful if swallowed, in contact with skin, or inhaled, and it causes skin and eye irritation and may cause respiratory irritation .
特性
IUPAC Name |
(4R)-2-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-15-8-4-2-7(3-5-8)10-12-9(6-16-10)11(13)14/h2-5,9-10,12H,6H2,1H3,(H,13,14)/t9-,10?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRSXNJVEHLFCE-RGURZIINSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2NC(CS2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2N[C@@H](CS2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801209813 | |
| Record name | (4R)-2-(4-Methoxyphenyl)-4-thiazolidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801209813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4R)-2-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |
CAS RN |
222404-25-3 | |
| Record name | (4R)-2-(4-Methoxyphenyl)-4-thiazolidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=222404-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4R)-2-(4-Methoxyphenyl)-4-thiazolidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801209813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

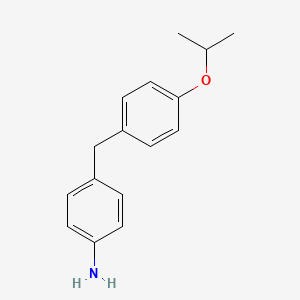
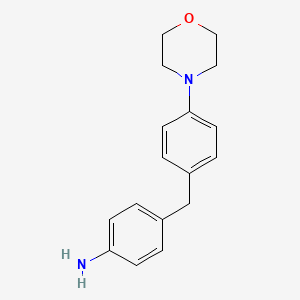
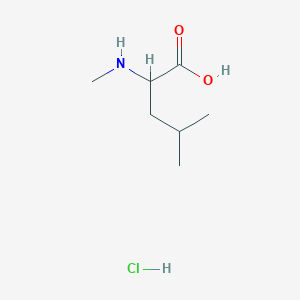
![2-piperidino-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3117206.png)
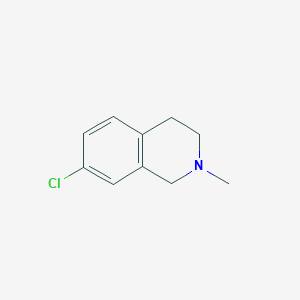
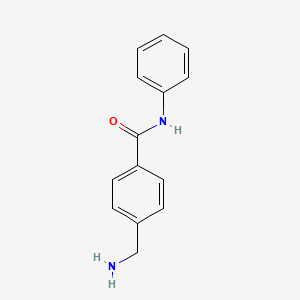
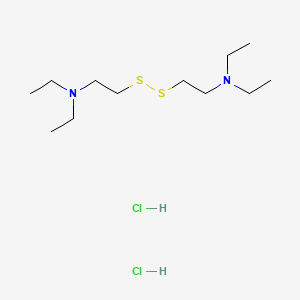
![11,12-Diphenyl-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B3117232.png)
![5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole](/img/structure/B3117244.png)

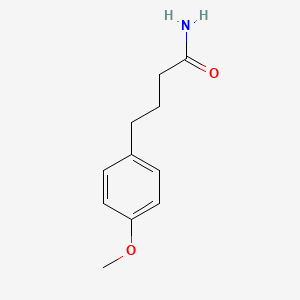
![Methyl 2-[(pyrrolidin-1-yl)carbonyl]benzoate](/img/structure/B3117259.png)
![(4R)-2-[4-(dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B3117264.png)
